![molecular formula C16H27N5O2 B5557979 9-ethyl-1-methyl-4-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-1,4,9-triazaspiro[5.6]dodecan-10-one](/img/structure/B5557979.png)

9-ethyl-1-methyl-4-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-1,4,9-triazaspiro[5.6]dodecan-10-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The synthesis and study of triazaspiro and oxadiazole derivatives, like the mentioned compound, are important in the field of organic chemistry due to their potential for various applications, including pharmaceuticals and materials science. These compounds are known for their structural uniqueness, which allows for a wide range of chemical reactions and properties.

Synthesis Analysis

While specific synthesis details for the exact compound mentioned were not directly found, related research provides insight into similar compounds' synthesis methodologies. For instance, the synthesis of similar triazaspiro dodecanone derivatives involves multi-component reactions (MCRs), which are efficient for creating complex molecules in fewer steps. Such processes often involve the cyclization of intermediates under catalyzed conditions to form the desired spiro compounds (Li et al., 2014).

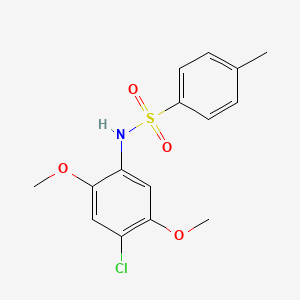

Molecular Structure Analysis

The molecular structure of compounds within this family typically involves spiro linkage between a triaza ring and a dodecane moiety, alongside oxadiazole rings. The X-ray crystallography and NMR techniques are crucial for elucidating these complex structures, confirming the presence of the spiro linkage and the positions of various substituents on the rings. Such structural analyses underpin understanding the compound's reactivity and properties.

Chemical Reactions and Properties

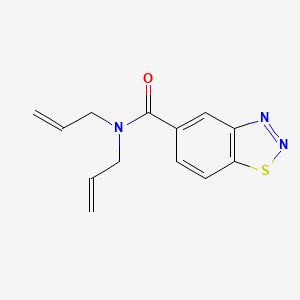

The chemical reactivity of these compounds often involves interactions at the oxadiazole and triaza rings. For example, oxadiazole derivatives can participate in radical-based reactions to afford a variety of functionalized products, showcasing the versatility and reactivity of the oxadiazole moiety in facilitating synthetic transformations (Qin & Zard, 2015).

Applications De Recherche Scientifique

Antimicrobial Activities

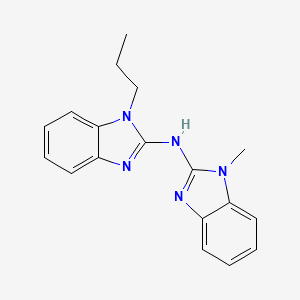

9-ethyl-1-methyl-4-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-1,4,9-triazaspiro[5.6]dodecan-10-one, as part of the oxadiazole and triazole derivatives, has been researched for its potential antimicrobial properties. A study by (El-masry et al., 2000) on benzimidazole derivatives, which include oxadiazole and triazole compounds, revealed significant antimicrobial activities. Similarly, (Sharma et al., 2014) and (Bayrak et al., 2009) found notable antibacterial and antifungal activities in similar compounds.

Chemical Synthesis and Characterization

Research has also focused on the synthesis and characterization of compounds related to 9-ethyl-1-methyl-4-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-1,4,9-triazaspiro[5.6]dodecan-10-one. Studies such as those by (Li et al., 2014) and (Beltrame et al., 1993) have provided insights into the structural aspects and synthesis methodologies of related oxadiazole and triazole derivatives.

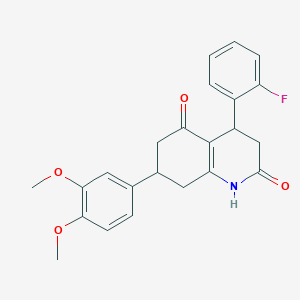

Biological Evaluation

Carbazole derivatives, closely related to the chemical , have been synthesized and biologically evaluated for their antimicrobial and anticancer properties, as explored by (Sharma et al., 2014) and (Perupogu et al., 2020). These studies indicate a potential for anticancer activity in similar compounds.

Corrosion Inhibition

In addition to biomedical applications, compounds like 9-ethyl-1-methyl-4-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-1,4,9-triazaspiro[5.6]dodecan-10-one have been studied for their potential in corrosion inhibition. (Ammal et al., 2018) investigated similar oxadiazole derivatives for their effectiveness in protecting mild steel in acidic environments, suggesting a utility in industrial applications.

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

10-ethyl-1-methyl-4-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-1,4,10-triazaspiro[5.6]dodecan-9-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H27N5O2/c1-4-21-8-7-16(6-5-15(21)22)12-20(10-9-19(16)3)11-14-18-17-13(2)23-14/h4-12H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSNVXGCVDCXFND-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCC2(CCC1=O)CN(CCN2C)CC3=NN=C(O3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H27N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.42 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

9-Ethyl-1-methyl-4-[(5-methyl-1,3,4-oxadiazol-2-YL)methyl]-1,4,9-triazaspiro[5.6]dodecan-10-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(5-{1-[(2,4-dimethyl-1,3-thiazol-5-yl)carbonyl]piperidin-4-yl}-4-methyl-4H-1,2,4-triazol-3-yl)-N,N-dimethylmethanamine](/img/structure/B5557899.png)

![N-{3-chloro-4-[(4-fluorobenzyl)oxy]-5-methoxybenzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5557907.png)

![4-(4-{[(3-furylmethyl)(methyl)amino]methyl}phenyl)-2-methyl-2-butanol](/img/structure/B5557913.png)

![4-[4-(cyclohexylcarbonyl)-1-piperazinyl]-6-(4,5-dimethyl-1H-imidazol-1-yl)pyrimidine](/img/structure/B5557936.png)

![3,3-dimethyl-6-(propylthio)-8-(1-pyrrolidinyl)-3,4-dihydro-1H-pyrano[3,4-c]pyridine-5-carbonitrile](/img/structure/B5557957.png)

![2-[(1,3-benzodioxol-5-ylmethyl)thio]-6-ethoxy-1,3-benzothiazole](/img/structure/B5557984.png)

![1-[(2-butyl-5-chloro-1H-imidazol-4-yl)methyl]-3-azepanamine dihydrochloride](/img/structure/B5557987.png)

![2-[(4-bromo-1-naphthyl)oxy]-N'-(2,6-dichlorobenzylidene)acetohydrazide](/img/structure/B5557993.png)

![3,3'-thiobis(7H-benzo[de]anthracen-7-one)](/img/structure/B5558007.png)